molecular formula C13H19BrN2O2S B2440660 Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate CAS No. 2138097-50-2

Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate

Cat. No.: B2440660
CAS No.: 2138097-50-2
M. Wt: 347.27
InChI Key: FJHVNEZFABTJLT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVNEZFABTJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138097-50-2
Record name tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable brominated precursor with a thioamide under specific conditions.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine derivative.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring or the piperidine moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is studied for its potential antimicrobial and antiviral properties.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate include other thiazole derivatives such as:

  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

These compounds share structural similarities but may differ in their reactivity, biological activity, and applications

Biological Activity

Tert-butyl 4-(2-bromo-1,3-thiazol-4-yl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

  • Chemical Formula : C12H20BrN2O2S
  • Molecular Weight : 306.20 g/mol
  • CAS Number : 301221-79-4

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances the anticancer activity of these compounds.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG2 (liver carcinoma)1.61 ± 1.92Induces apoptosis
Compound BA-431 (epidermoid carcinoma)1.98 ± 1.22Inhibits tubulin polymerization

The presence of a bromine atom in this compound may contribute to its enhanced biological activity by facilitating interactions with cellular targets.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticonvulsant Activity

Thiazole-based compounds have been evaluated for anticonvulsant properties. For example, certain thiazole derivatives have demonstrated effectiveness in animal models for epilepsy, potentially through modulation of neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives, including this compound, revealed promising results against human cancer cell lines. The compound was tested against multiple cell lines, showing a dose-dependent reduction in cell viability.

Case Study 2: Mechanistic Insights

Research into the mechanism of action for thiazole derivatives has shown that they may induce apoptosis via the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death.

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